
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the tert-butyl and iodo groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and iodo groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
-
Synthetic Routes
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the tert-butyl group using tert-butyl chloride in the presence of a base such as potassium carbonate.
Step 3: Iodination of the pyrazole ring using iodine or an iodine-containing reagent under controlled conditions.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and versatile .
Chemical Reactions Analysis
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
-
Substitution Reactions
- The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction
- The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodo group.
-
Common Reagents and Conditions
- Substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
- Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
-
Major Products
- The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrazole derivative.
Scientific Research Applications
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile has several applications in scientific research:
-
Chemistry
- It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology
- The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
-
Medicine
- It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile: Similar structure but with different substitution patterns.
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carbonitrile: Chlorine instead of iodine, leading to different reactivity.
1-(tert-Butyl)-5-bromo-1H-pyrazole-4-carbonitrile: Bromine instead of iodine, affecting the compound’s chemical properties.
-
Uniqueness
Properties
Molecular Formula |
C8H10IN3 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
1-tert-butyl-5-iodopyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10IN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |
InChI Key |
VKHOHXCRVCYSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)

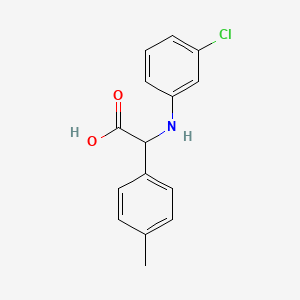
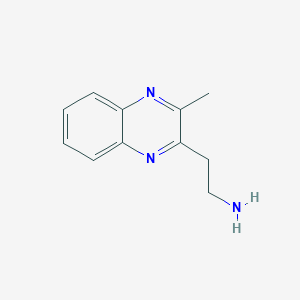
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)

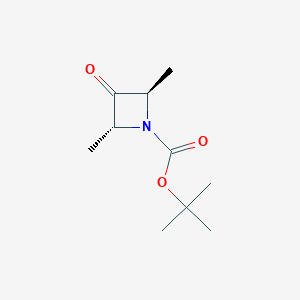
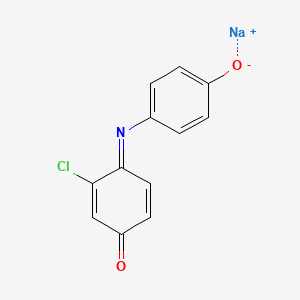
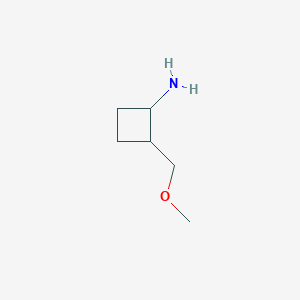
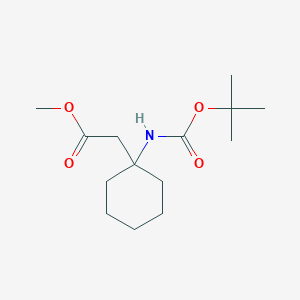
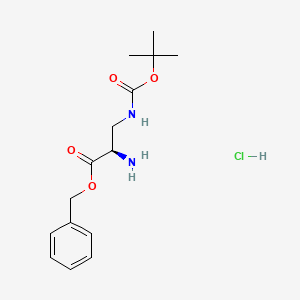
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)

